N-Butyl-2-chloro-5-hydroxybenzamide
Description
N-Butyl-2-chloro-5-hydroxybenzamide is a benzamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a hydroxyl group at position 5, and an n-butyl chain attached to the amide nitrogen. The chlorine and hydroxyl groups confer polarity and hydrogen-bonding capacity, while the n-butyl chain may enhance lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
N-butyl-2-chloro-5-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-7-8(14)4-5-10(9)12/h4-5,7,14H,2-3,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPTTWZHLXWYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloro-5-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloro-5-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Butyl-2-chloro-5-hydroxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
N-Butyl-2-chloro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Butyl-2-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The chlorine atom may also participate in halogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Chloro-2-hydroxy-N-phenylbenzamide (CAS 789180-45-0)
- Structural Differences : Replaces the n-butyl group with a phenyl ring on the amide nitrogen.
- Reduced lipophilicity may affect membrane permeability .
2-Hydroxy-5-nitro-N-phenylbenzamide (I)
- Structural Differences : Substitutes the chlorine at position 2 with a nitro group at position 4.
- Implications: The nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions.
N-Phenyl-2-hydroxy-3-nitrobenzamide
- Structural Differences : Nitro group at position 3 instead of 5.
Research Findings and Trends
Substituent Position :
- Nitro groups at position 5 (vs. 3) in N-phenylbenzamides influence molecular conformation and reactivity, as seen in crystallography studies . For N-Butyl-2-chloro-5-hydroxybenzamide, the chlorine at position 2 may sterically hinder interactions compared to nitro-substituted analogs.
N-Substituent Effects :
- Replacing phenyl with n-butyl increases alkyl chain length, likely enhancing lipid solubility. This could improve absorption in biological systems but reduce crystallinity, as observed in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
